6-(Piperidin-1-ylcarbonyl)-2-naphthol
Overview
Description
6-(Piperidin-1-ylcarbonyl)-2-naphthol is a chemical compound that features a naphthol core substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-1-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with piperidine and a carbonylating agent. One common method is the use of phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of safer carbonylating agents, such as diphosgene, is preferred to minimize the risks associated with phosgene .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-1-ylcarbonyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthol ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthol derivatives.
Scientific Research Applications
6-(Piperidin-1-ylcarbonyl)-2-naphthol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-ylcarbonyl)-2-naphthol involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The naphthol core can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 6-(Morpholin-4-ylcarbonyl)-2-naphthol
- 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol
- 6-(Piperazin-1-ylcarbonyl)-2-naphthol
Comparison: 6-(Piperidin-1-ylcarbonyl)-2-naphthol is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. Compared to its analogs, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-12-10-14(5-4-13(12)11-15)16(19)17-8-2-1-3-9-17/h4-7,10-11,18H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVRCRWYHYATFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.